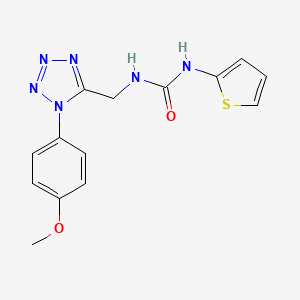
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C14H14N6O2S and its molecular weight is 330.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound belonging to the class of tetrazole derivatives, which have garnered attention for their diverse biological activities. This compound is characterized by its unique structural features, including a tetrazole ring and a thiophene moiety, which contribute to its potential pharmacological effects.
The molecular formula of this compound is C14H15N5O, with a molecular weight of 273.31 g/mol. The compound's structure includes several functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H15N5O |
| Molecular Weight | 273.31 g/mol |
| LogP | 2.81 |
| Polar Surface Area | 72.51 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Synthesis
The synthesis of this compound typically involves the formation of the tetrazole ring through the reaction of 4-methoxyphenylhydrazine with sodium azide, followed by alkylation and reaction with isocyanates to form the urea derivative. This multi-step process allows for the introduction of various substituents, enhancing the compound's bioactivity.
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Studies have demonstrated that related thiourea derivatives possess cytotoxic effects against several cancer cell lines, including breast, lung, and prostate cancers. The mechanism often involves the inhibition of specific cellular pathways critical for cancer cell proliferation . For example, one study reported that a similar urea derivative exhibited GI50 values ranging from 15.1 to 28.7 μM against various cancer types .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring may mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets, thereby modulating their activity . This interaction can lead to inhibition of enzyme functions or alteration in signaling pathways associated with disease processes.
Case Studies
Case Study 1: Anticancer Activity
In a comparative study, researchers evaluated the anticancer effects of various thiourea derivatives, including those structurally related to our compound. One derivative demonstrated significant selectivity against non-small cell lung cancer with an IC50 value of 0.004 μM, highlighting the potential for developing targeted therapies based on this chemical scaffold .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related tetrazole derivatives, revealing broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the structure could enhance efficacy and reduce resistance development in microbial strains .
Propiedades
IUPAC Name |
1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-22-11-6-4-10(5-7-11)20-12(17-18-19-20)9-15-14(21)16-13-3-2-8-23-13/h2-8H,9H2,1H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUPDMGBNCVVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














